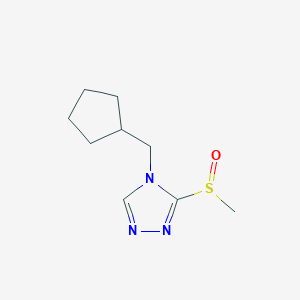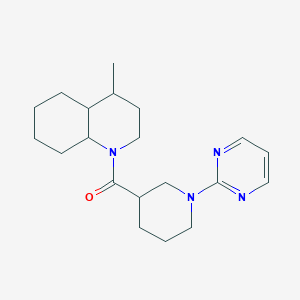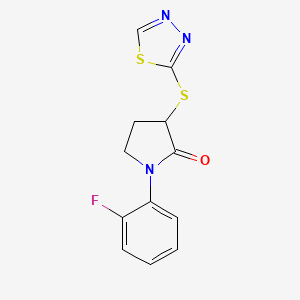
4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole (CMST) is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and agriculture. CMST belongs to the family of sulfonylurea herbicides, which are widely used in agriculture to control weeds. In addition, CMST has been found to have antidiabetic properties, making it a promising candidate for the treatment of diabetes.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has been extensively studied for its potential applications in medicine and agriculture. In agriculture, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has been found to be an effective herbicide against a wide range of weeds. In addition, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has been shown to have antidiabetic properties, making it a promising candidate for the treatment of diabetes. 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.
Wirkmechanismus
The mechanism of action of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole as an herbicide involves the inhibition of acetolactate synthase, which is an enzyme involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic levels of branched-chain amino acids, which ultimately results in the death of the plant. In the case of its antidiabetic properties, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has been found to stimulate insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole are dependent on its mode of action. As an herbicide, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole inhibits acetolactate synthase, leading to the accumulation of toxic levels of branched-chain amino acids, which ultimately results in the death of the plant. As an antidiabetic agent, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole stimulates insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels. 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole has also been shown to have anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole in lab experiments is its specificity. 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole targets acetolactate synthase, which is present in plants and bacteria but not in mammals, making it a safe herbicide and potential drug candidate. However, one of the limitations of using 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole. One potential direction is the development of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole derivatives with improved solubility and potency as herbicides and antidiabetic agents. Another potential direction is the study of the mechanism of action of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole as an anti-inflammatory and anticancer agent. Additionally, the potential use of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole in combination with other drugs for the treatment of diabetes and cancer should be explored.
Conclusion:
In conclusion, 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole is a chemical compound with potential applications in medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole and its derivatives is warranted to fully understand its potential as a drug candidate and herbicide.
Synthesemethoden
The synthesis of 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole involves the reaction of 4-chloromethyl-3-methylsulfinyl-1,2,4-triazole with cyclopentylmethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as acetonitrile. The product is then purified using column chromatography to obtain pure 4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole.
Eigenschaften
IUPAC Name |
4-(cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-14(13)9-11-10-7-12(9)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXOWSSCKHDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NN=CN1CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethyl)-3-methylsulfinyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)